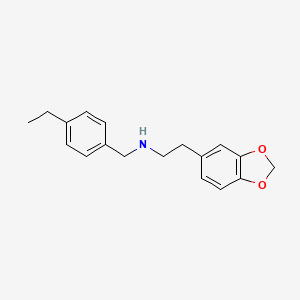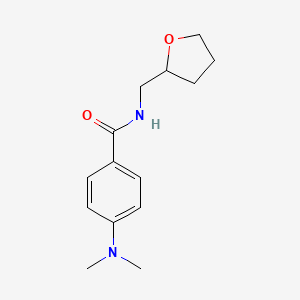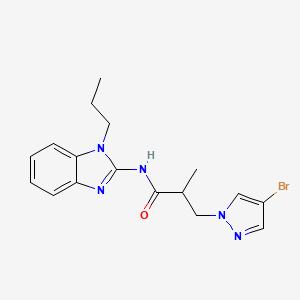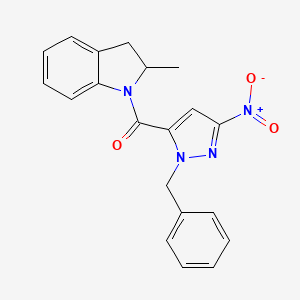![molecular formula C12H13N3O2S2 B10893881 N-(2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 443749-21-1](/img/structure/B10893881.png)
N-(2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is an organic compound that belongs to the class of thiadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the reaction of 2-methoxyaniline with 2-chloroacetyl chloride to form N-(2-methoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazole-2-thiol under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification techniques such as recrystallization or chromatography might be employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
N-(2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agricultural Chemistry: It may be used as a pesticide or herbicide due to its biological activity.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N-(2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with cellular receptors, leading to the disruption of vital biological processes in pathogens or cancer cells. The thiadiazole ring and the methoxyphenyl group play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide: Unique due to its specific substitution pattern and biological activity.
N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(2-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide: Contains a chlorine atom instead of a methoxy group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and may influence its interaction with biological targets, making it a compound of interest in various research fields.
特性
CAS番号 |
443749-21-1 |
|---|---|
分子式 |
C12H13N3O2S2 |
分子量 |
295.4 g/mol |
IUPAC名 |
N-(2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C12H13N3O2S2/c1-8-14-15-12(19-8)18-7-11(16)13-9-5-3-4-6-10(9)17-2/h3-6H,7H2,1-2H3,(H,13,16) |
InChIキー |
BAQHXLJACWEJSM-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2OC |
溶解性 |
37.6 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-dimethoxy-2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B10893798.png)
![N-(3-{[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-3-nitrobenzamide](/img/structure/B10893805.png)

![2-[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-4-oxobut-2-enamido]benzoic acid](/img/structure/B10893819.png)
![Ethyl 5-(cyclopentylcarbamoyl)-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10893824.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B10893842.png)
![2-{[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10893853.png)
![4-[(E)-{2-[(3,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B10893855.png)

![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,4-dimethoxyphenyl)furan-2-carboxamide](/img/structure/B10893869.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-phenylbutanehydrazide](/img/structure/B10893870.png)
![N-(1-methyl-1H-benzimidazol-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide](/img/structure/B10893874.png)
